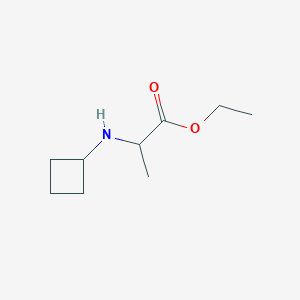
Ethyl cyclobutylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cyclobutylalaninate is an organic compound with the molecular formula C9H17NO2 It is an ester derivative of cyclobutylalanine, featuring a cyclobutane ring attached to an alanine moiety, which is further esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyclobutylalaninate typically involves the esterification of cyclobutylalanine with ethanol. One common method is the Fischer esterification, where cyclobutylalanine is reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Cyclobutylalanine+EthanolH2SO4Ethyl cyclobutylalaninate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction under milder conditions, reducing energy consumption and improving safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyclobutylalaninate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclobutylalanine and ethanol.
Reduction: Reduction of the ester group using reagents like lithium aluminum hydride (LiAlH4) can produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Ammonia (NH3) or amines can be used for nucleophilic substitution to form amides.
Major Products Formed
Hydrolysis: Cyclobutylalanine and ethanol.
Reduction: Cyclobutylalaninol.
Substitution: Cyclobutylalaninamide.
Scientific Research Applications
Ethyl cyclobutylalaninate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of cyclobutane-containing compounds.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl cyclobutylalaninate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The cyclobutane ring can impart rigidity to the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl cyclobutylalaninate can be compared with other ester derivatives of cyclobutylalanine and similar amino acid esters. Some similar compounds include:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group.
Ethyl cyclopropylalaninate: Contains a cyclopropane ring instead of a cyclobutane ring.
Ethyl cyclopentylalaninate: Contains a cyclopentane ring instead of a cyclobutane ring.
The uniqueness of this compound lies in its cyclobutane ring, which provides distinct steric and electronic properties compared to other cyclic amino acid esters.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 2-(cyclobutylamino)propanoate |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)7(2)10-8-5-4-6-8/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
BPRSLGAEOBRSEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)NC1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















